(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,19S)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid;acetic acid
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Overview
Description
HS 014 acetate is a potent and selective melanocortin receptor antagonist. It is primarily known for its high affinity towards the melanocortin 4 receptor, with significant selectivity over other melanocortin receptors. This compound has been extensively studied for its effects on food intake and nociception in animal models .
Preparation Methods
The synthesis of HS 014 acetate involves multiple steps, including peptide synthesis and subsequent modifications. The synthetic route typically begins with the assembly of the peptide chain using solid-phase peptide synthesis.
Chemical Reactions Analysis
HS 014 acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bridges.
Reduction: Reduction reactions can break disulfide bridges, reverting the compound to its reduced form.
Substitution: The compound can undergo substitution reactions, particularly at the peptide side chains, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
HS 014 acetate has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study melanocortin receptor interactions and signaling pathways.
Biology: Investigated for its role in regulating food intake and energy homeostasis in animal models.
Medicine: Explored for potential therapeutic applications in conditions related to melanocortin receptor dysfunction, such as obesity and pain management.
Industry: Utilized in the development of new pharmacological agents targeting melanocortin receptors
Mechanism of Action
HS 014 acetate exerts its effects by antagonizing the melanocortin 4 receptor. This receptor is involved in the regulation of food intake, energy expenditure, and pain perception. By blocking the receptor, HS 014 acetate increases food intake and modulates nociceptive responses in animal models. The molecular targets include the melanocortin 4 receptor and associated signaling pathways .
Comparison with Similar Compounds
HS 014 acetate is unique due to its high selectivity for the melanocortin 4 receptor compared to other melanocortin receptors. Similar compounds include:
HS 024: Another melanocortin receptor antagonist with different selectivity profiles.
SHU9119: A non-selective melanocortin receptor antagonist that affects multiple melanocortin receptors.
Agouti-related peptide: An endogenous antagonist of melanocortin receptors with broader activity
HS 014 acetate stands out due to its potent and selective antagonism of the melanocortin 4 receptor, making it a valuable tool in research focused on this specific receptor.
Properties
Molecular Formula |
C73H98N20O19S2 |
---|---|
Molecular Weight |
1623.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,19S)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid;acetic acid |
InChI |
InChI=1S/C71H94N20O17S2.C2H4O2/c1-38(92)81-53-35-109-110-36-54(69(107)91-26-10-18-56(91)70(108)90-25-9-17-55(90)68(106)85-46(15-6-7-23-72)62(100)86-49(60(73)98)31-59(96)97)82-57(93)34-79-61(99)51(29-42-32-78-45-14-5-4-13-44(42)45)88-63(101)47(16-8-24-77-71(74)75)83-65(103)50(28-39-19-20-40-11-2-3-12-41(40)27-39)87-66(104)52(30-43-33-76-37-80-43)89-64(102)48(84-67(53)105)21-22-58(94)95;1-2(3)4/h2-5,11-14,19-20,27,32-33,37,46-56,78H,6-10,15-18,21-26,28-31,34-36,72H2,1H3,(H2,73,98)(H,76,80)(H,79,99)(H,81,92)(H,82,93)(H,83,103)(H,84,105)(H,85,106)(H,86,100)(H,87,104)(H,88,101)(H,89,102)(H,94,95)(H,96,97)(H4,74,75,77);1H3,(H,3,4)/t46-,47-,48?,49-,50?,51-,52-,53?,54-,55-,56-;/m0./s1 |
InChI Key |
HIXQBZLWLJQGEA-AZUAFVNJSA-N |
Isomeric SMILES |
CC(=O)NC1CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC(=O)C(NC1=O)CCC(=O)O)CC2=CNC=N2)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)C(=O)N7CCC[C@H]7C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N.CC(=O)O |
Canonical SMILES |
CC(=O)NC1CSSCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CC2=CNC=N2)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)N.CC(=O)O |
Origin of Product |
United States |
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